2,4(1H,3H)-Pyrimidinedione, 5-(2,2-diphenylethenyl)-1-((2-hydroxyethoxy)methyl)-6-(phenylthio)-
Description
The compound 2,4(1H,3H)-Pyrimidinedione, 5-(2,2-diphenylethenyl)-1-((2-hydroxyethoxy)methyl)-6-(phenylthio)- is a synthetic pyrimidinedione derivative characterized by three key substituents:
- 5-(2,2-Diphenylethenyl): A bulky, hydrophobic group that may enhance π-π stacking interactions and influence steric effects.
- 1-((2-Hydroxyethoxy)methyl): A polar substituent that improves water solubility and bioavailability.
Properties
CAS No. |
125057-11-6 |
|---|---|
Molecular Formula |
C27H24N2O4S |
Molecular Weight |
472.6 g/mol |
IUPAC Name |
5-(2,2-diphenylethenyl)-1-(2-hydroxyethoxymethyl)-6-phenylsulfanylpyrimidine-2,4-dione |
InChI |
InChI=1S/C27H24N2O4S/c30-16-17-33-19-29-26(34-22-14-8-3-9-15-22)24(25(31)28-27(29)32)18-23(20-10-4-1-5-11-20)21-12-6-2-7-13-21/h1-15,18,30H,16-17,19H2,(H,28,31,32) |
InChI Key |
DQSHFUSLHMDFLW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=CC2=C(N(C(=O)NC2=O)COCCO)SC3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4(1H,3H)-Pyrimidinedione, 5-(2,2-diphenylethenyl)-1-((2-hydroxyethoxy)methyl)-6-(phenylthio)- typically involves multi-step organic reactions. The starting materials often include pyrimidine derivatives, phenylthio compounds, and ethylene glycol derivatives. The reaction conditions may involve:
Catalysts: Acid or base catalysts to facilitate the reaction.
Solvents: Common organic solvents like dichloromethane or ethanol.
Temperature: Reactions may be carried out at elevated temperatures to increase the reaction rate.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors for efficient production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, especially at the phenylthio group, leading to sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the pyrimidinedione ring.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the phenylthio and hydroxyethoxy groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, or antiviral properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, it may interact with enzymes or receptors, altering their activity. The molecular pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Analysis and Physicochemical Properties
The table below compares the target compound with structurally analogous pyrimidinediones:
Key Observations:
- Hydrophobicity : The target compound’s diphenylethenyl group increases hydrophobicity compared to simpler analogues like 5-methyl-6-(phenylthio) or Bromacil .
- Solubility: The 2-hydroxyethoxy group in the target compound likely improves aqueous solubility relative to non-polar derivatives (e.g., Compound 6b ).
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